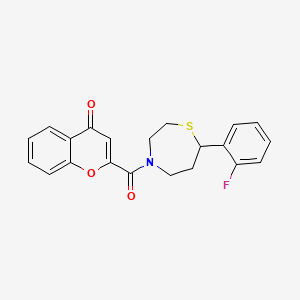

2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

Beschreibung

The compound 2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one features a 4H-chromen-4-one core fused to a 1,4-thiazepane ring via a carbonyl linker, with a 2-fluorophenyl substituent on the thiazepane moiety. Chromen-4-one derivatives are known for diverse biological activities, including antimicrobial and antitumor effects .

Eigenschaften

IUPAC Name |

2-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSDXGQCDIEBQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a synthetic organic molecule that belongs to the class of thiazepanes and coumarins. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features

The compound can be described as having a thiazepane ring combined with a chromenone moiety . The presence of the 2-fluorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

| Feature | Description |

|---|---|

| IUPAC Name | 2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one |

| Molecular Formula | C16H16FN3O2S |

| Molecular Weight | 335.37 g/mol |

| Structural Components | Thiazepane ring, Chromenone core, Fluorophenyl group |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

- Anti-inflammatory Effects: The structure may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Anticancer Potential: Compounds with thiazepane and chromenone structures have shown promise in inhibiting tumor growth through various mechanisms.

Case Studies and Research Findings

- Antioxidant Activity

-

Anti-inflammatory Effects

- Research indicated that thiazepane derivatives could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as IL-6 and TNF-alpha .

-

Anticancer Properties

- In vitro studies have shown that thiazepane-containing compounds can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Comparative Biological Activity

To better understand the potential of this compound, a comparison with other similar compounds can provide insights into its unique properties.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one | Antioxidant, Anti-inflammatory, Anticancer | Enzyme inhibition, Cytokine modulation |

| 4-(1-benzofuran-2-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane | Anticancer | Induces apoptosis in cancer cells |

| Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate | Antioxidant | Free radical scavenging |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of the target compound with analogous molecules:

Key Observations:

- Chromenone vs. Triazolopyrimidine Cores: The chromenone core in the target compound provides a planar aromatic system, conducive to π-π interactions with biological targets, whereas triazolopyrimidines (e.g., ) are smaller and more polar, favoring enzyme active-site binding .

- Thiazepane vs. Piperidine/Pyrimidine Rings : The thiazepane’s sulfur atom and seven-membered ring offer distinct electronic and conformational properties compared to six-membered piperidine or pyrimidine rings in and . This may influence pharmacokinetics, such as metabolic stability .

Physicochemical and Crystallographic Properties

- Target Compound : Predicted to have moderate solubility (logP ~3.5) due to fluorophenyl and thiazepane groups. Crystallographic analysis (if performed) would likely use SHELXL () or OLEX2 () for refinement, with π-π interactions stabilizing the lattice .

- Compound : Exhibits coplanar chromen rings (deviation <0.2 Å) and pseudo-five/six-membered rings via C–H···O contacts, suggesting similar intramolecular stabilization in the target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.